![molecular formula C17H16N2O2S B3982411 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3982411.png)
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
説明
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, also known as MBPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBPA is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is not fully understood, but studies have shown that it acts by inhibiting various signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the expression of inflammatory mediators such as COX-2 and iNOS. This compound also scavenges free radicals and reduces oxidative stress, which can contribute to the development of various diseases, including cancer.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another area of research is to investigate the potential of this compound as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Finally, research could focus on the development of novel formulations of this compound, such as nanoparticles or liposomes, which could improve its pharmacokinetic properties and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
科学的研究の応用
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-8-14-15(9-11)22-17(19-14)12-4-6-13(7-5-12)18-16(20)10-21-2/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJWIUSBILAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



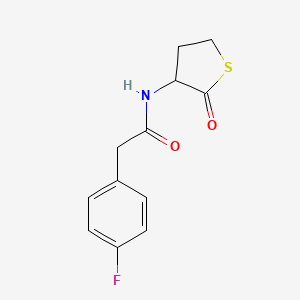

![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982339.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982347.png)
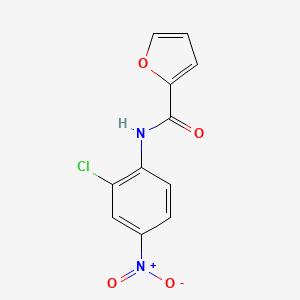
![1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982364.png)
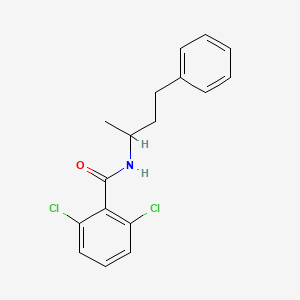
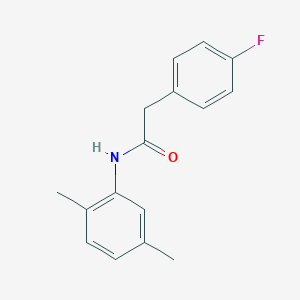
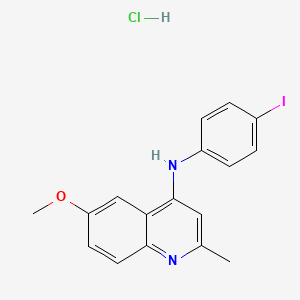
![4-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B3982393.png)
![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3982403.png)
![N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3982406.png)
![ethyl 4-{[(cyclohexyl{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3982427.png)
![N,N-diethyl-4-methoxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3982430.png)